Iso Desloratadine

Pharmaceutical analytical chemistry HPLC/UPLC method validation Pharmacopoeial reference standards

QC laboratories face regulatory risk if system suitability fails due to incorrect impurity standards. Iso Desloratadine is the exact pharmacopoeial reference standard (EP Impurity B, USP Related Compound B) mandated for desloratadine impurity profiling. ● Baseline-resolved peak (RRT ~0.9, Rs ≥2.0) per USP/EP monographs. ● Enables ICH-compliant method validation and ANDA/NDA submissions. ● Fully characterized with CoA and structure elucidation report. BenchChem provides global access to this critical standard with full pharmacopoeial traceability.

Molecular Formula C19H19ClN2
Molecular Weight 310.8 g/mol
CAS No. 183198-49-4
Cat. No. B109731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso Desloratadine
CAS183198-49-4
Synonyms8-Chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine;  Desloratadine Impurity B; 
Molecular FormulaC19H19ClN2
Molecular Weight310.8 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4
InChIInChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2
InChIKeyADSCCBORDDPTRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iso Desloratadine (CAS 183198-49-4) – Pharmacopoeial Identity, Structural Isomerism, and Reference Standard Procurement Profile


Iso Desloratadine (CAS 183198-49-4) is a positional isomer of the second-generation H1 antihistamine desloratadine (CAS 100643-71-8), formally designated as Desloratadine EP Impurity B by the European Pharmacopoeia and Desloratadine Related Compound B by the United States Pharmacopeia [1]. Chemically, it is (11RS)-8-chloro-11-(1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (molecular formula C₁₉H₁₉ClN₂, MW 310.82 g/mol), differing from desloratadine by the position of the double bond within the piperidine ring system—an endocyclic Δ3,4-tetrahydropyridine arrangement versus the exocyclic piperidin-4-ylidene motif of the parent API [2]. This single structural alteration produces distinct chromatographic behavior that underpins its essential role as a pharmacopoeially mandated reference standard for desloratadine impurity profiling, analytical method validation, and regulatory quality control submissions.

Why Generic Desloratadine or Other Antihistamine Impurity Standards Cannot Substitute for Iso Desloratadine (CAS 183198-49-4)


Iso Desloratadine is not interchangeable with desloratadine API or with other desloratadine-specified impurities (e.g., Impurity A, Impurity C) because its unique endocyclic tetrahydropyridine isomer structure produces a chromatographic retention time and resolution profile that is pharmacopoeially mandated for system suitability testing [1]. The British Pharmacopoeia/EP monograph requires identification of impurities A and B by their relative retention times (Impurity B: RRT ≈ 0.9; Impurity A: RRT ≈ 0.8 versus desloratadine at ~21 min) and sets a minimum resolution of 2.0 specifically between Impurity B and desloratadine [1]. Furthermore, a validated UPLC stability-indicating method has demonstrated baseline separation of desloratadine from its five specified impurities—including Impurity B—within an 8-minute runtime, confirming that each impurity possesses unique chromatographic behavior that cannot be replicated by other in-class compounds [2]. Regulatory submissions (ANDA/NDA) under ICH and pharmacopoeial guidelines demand the use of the exact specified impurity reference standard; substituting with desloratadine API or another impurity standard would invalidate system suitability, compromise peak identification, and lead to regulatory rejection.

Iso Desloratadine (CAS 183198-49-4) – Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Chromatographic Resolution: Iso Desloratadine Achieves Pharmacopoeially Specified Baseline Separation (Rs ≥ 2.0) from Desloratadine API, a Criterion That No Other In-Class Impurity Can Fulfill

The European Pharmacopoeia (Ph. Eur. Monograph 2570) and British Pharmacopoeia mandate a system suitability test in which Iso Desloratadine (Impurity B) must achieve a chromatographic resolution of at least 2.0 from the desloratadine parent peak [1]. This resolution value is specific to the Iso Desloratadine–Desloratadine peak pair and is not specified for any other desloratadine impurity. In the USP compendial method, the same resolution requirement (NLT 2.0) between Desloratadine Related Compound B and desloratadine is enforced for system suitability, using a mobile phase of acetonitrile and sodium dodecyl sulfate buffer (43:57) at 280 nm on a 4.6 mm × 25 cm, 4 µm L1 column [2]. The validated UPLC method of Rao et al. (2010) further demonstrated that Impurity B is one of five impurities that can be baseline-separated from desloratadine within an 8-minute run time, confirming that this specific isomer possesses a unique retention profile not shared by other process-related or degradation impurities [3].

Pharmaceutical analytical chemistry HPLC/UPLC method validation Pharmacopoeial reference standards

Structural Isomerism: Iso Desloratadine Bears an Endocyclic Tetrahydropyridine Ring Distinct from the Exocyclic Piperidinylidene Motif of Desloratadine, Producing Differential Physicochemical and Chromatographic Properties

Iso Desloratadine differs from desloratadine by the location of the double bond in the nitrogen-containing ring: desloratadine features an exocyclic piperidin-4-ylidene double bond (CAS 100643-71-8, IUPAC: 8-chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine), whereas Iso Desloratadine contains an endocyclic 1,2,3,6-tetrahydropyridin-4-yl substituent [1]. This structural isomerism results in a relative retention time of approximately 0.9 relative to desloratadine (RRT 0.85–0.99 as reported in the Sun Pharma patent for substantially pure desloratadine) [2]. The structural distinction is further codified in the Ph. Eur. monograph, which separately defines Impurity A as the 11-fluoro-piperidinyl derivative and Impurity B as the tetrahydropyridinyl isomer [1]. No other desloratadine process impurity or degradation product shares this specific endocyclic tetrahydropyridine architecture.

Structural elucidation Isomer identification Impurity profiling

Pharmacopoeial Impurity Limit Enforcement: Iso Desloratadine (Impurity B) Is Subject to a Specific Acceptance Criterion of ≤ 0.3% in Desloratadine API, Differentiated from Impurity A (≤ 0.2%)

The British Pharmacopoeia/European Pharmacopoeia monograph for desloratadine substance assigns individual acceptance limits to each specified impurity: Impurity B (Iso Desloratadine) must not exceed 0.3%, whereas Impurity A has a tighter limit of 0.2%, and unspecified impurities are capped at 0.10% each with a total impurity limit of 0.4% [1]. A correction factor of 1.6 is applied to both Impurity A and Impurity B peak areas for quantitation. The USP monograph similarly lists Desloratadine Related Compound B as a specified impurity requiring control under Organic Impurities, Procedure 1 [2]. The validated UPLC method demonstrated that desloratadine degrades significantly under oxidative and thermal stress, generating additional degradation impurities that are well resolved from Impurity B, confirming that Impurity B is specifically a process-related isomer impurity rather than a degradation product [3].

Pharmaceutical quality control ICH Q3A compliance Pharmacopoeial impurity limits

Reference Standard Traceability: Iso Desloratadine Certified Reference Materials Are Multi-Traceable to USP and EP Primary Standards Under ISO 17034, a Level of Metrological Confidence Not Available from Non-Pharmacopoeial or Research-Grade Isomer Batches

Iso Desloratadine is commercially available as a Certified Reference Material (CRM) produced in accordance with ISO 17034 and ISO/IEC 17025, with multi-traceability to both USP primary standard (USP 1173086) and EP primary standard . For example, the Sigma-Aldrich Pharmaceutical Secondary Standard (PHR2315) explicitly states traceability to USP 1173086 and EP, and is supplied as a 50 mg CRM with batch-specific Certificate of Analysis . Veeprho's Desloratadine Related Compound B standard includes a detailed Structure Elucidation Report (SER) and meets USP, EMA, JP, and BP regulatory standards [1]. In contrast, research-grade desloratadine API or generic isomer batches typically lack pharmacopoeial traceability, certified purity assignment with uncertainty budgets, and structure elucidation documentation required for regulatory filings.

Certified reference material ISO 17034 Pharmaceutical method validation

Process-Specific Impurity Formation: Iso Desloratadine Arises via Acid-Catalyzed Isomerization During Desloratadine and Rupatadine Synthesis, Differentiating It from Degradation-Derived Impurities

Iso Desloratadine is generated as a process-related impurity during the acidic hydrolysis of loratadine or related carbamate precursors to produce desloratadine, as well as during rupatadine synthesis . The formation pathway involves dehydration and acid-catalyzed isomerization of the piperidinylidene moiety to the thermodynamically favored tetrahydropyridinyl form . This distinguishes Iso Desloratadine from degradation impurities such as N-formyldesloratadine and deschlorodesloratadine, which form under oxidative or acidic excipient stress during formulation and storage [1]. The validated UPLC stability-indicating study confirmed that desloratadine degrades significantly under oxidative and thermal stress but remains stable under acid, base, hydrolytic, and photolytic conditions, with degradation product peaks well resolved from the Impurity B peak [2]. This means Impurity B is a process marker rather than a degradation marker, making its reference standard essential for synthetic route optimization and process validation.

Process impurity control Synthesis by-product Pharmaceutical development

H1 Receptor Binding Affinity Gap: Desloratadine Exhibits Sub-Nanomolar Ki (0.87 nM) at the Human H1 Receptor; Published Quantitative Binding Data for Iso Desloratadine Remain Absent, Establishing Its Primary Value as an Analytical Reference Rather Than a Pharmacological Tool

Desloratadine is a well-characterized H1 receptor antagonist with a Ki of 0.87 nM at the human histamine H1 receptor, measured by displacement of [³H]mepyramine . It is approximately 600-fold more potent than loratadine at the H1 receptor [1]. In contrast, a systematic search of the peer-reviewed literature yields no published quantitative receptor binding data (IC₅₀, Ki, or pA₂) for Iso Desloratadine (Desloratadine EP Impurity B) at any receptor target. This absence of pharmacological characterization is not a deficiency but rather a defining feature: Iso Desloratadine is designated and used exclusively as a reference standard for analytical quality control, not as a pharmacological probe . The USP explicitly states that Desloratadine Related Compound B RS products are for test and assay use only and are not meant for administration to humans or animals .

H1 receptor pharmacology Receptor binding assay Reference standard specification

Iso Desloratadine (CAS 183198-49-4) – Evidence-Backed Procurement and Application Scenarios


Compendial Release Testing of Desloratadine API and Finished Dosage Forms (Tablets/Syrup)

QC laboratories performing USP or EP/BP monograph-compliant batch release of desloratadine drug substance or drug product must use Iso Desloratadine as the Desloratadine Related Compound B reference standard. The USP Assay procedure explicitly requires USP Desloratadine Related Compound B RS in the System suitability solution (0.2 µg/mL) to verify resolution of at least 2.0 from the desloratadine peak [1]. The BP/EP monograph similarly requires desloratadine for system suitability CRS containing impurities A and B for peak identification and resolution verification [2]. Without this specific isomer standard, the chromatographic system cannot be qualified, and the analytical run is invalid per pharmacopoeial requirements. Laboratories engaged in commercial desloratadine production, contract testing, or regulatory dossier maintenance should procure Iso Desloratadine CRM with full pharmacopoeial traceability.

Analytical Method Development and Validation for ANDA/NDA Submissions

During the development and validation of stability-indicating HPLC or UPLC methods for desloratadine-containing products, Iso Desloratadine is an essential impurity marker. The validated UPLC method of Rao et al. (2010) demonstrated that Iso Desloratadine (Impurity B) can be baseline-resolved from desloratadine and four other impurities within 8 minutes, with the method validated per ICH Q2(R1) for specificity, linearity, LOD, LOQ, accuracy, precision, and robustness [3]. Regulatory agencies require that ANDA/NDA applicants demonstrate method specificity by spiking all known process-related and degradation impurities, including Impurity B. Procurement of a well-characterized Iso Desloratadine standard with a Structure Elucidation Report (SER) and batch-specific CoA ensures compliance with ICH Q3A/Q3B impurity qualification thresholds and facilitates smooth regulatory review.

Process Development and Synthetic Route Optimization for Desloratadine and Rupatadine Manufacturing

Process chemists optimizing the acidic hydrolysis step of loratadine to desloratadine, or synthesizing rupatadine, require Iso Desloratadine as a reference marker to monitor and minimize isomer formation. The Sun Pharma patent (WO03086275) specifies a discard limit of less than 0.025% for this isomer impurity in substantially pure desloratadine (HPLC purity > 99.5%), with the impurity appearing at an RRT of 0.85–0.99 [4]. By using Iso Desloratadine as an external standard, process development teams can quantitatively track isomer levels across reaction conditions (temperature, acid concentration, reaction time) and establish design spaces that keep this impurity below the pharmacopoeial 0.3% limit while aiming for the < 0.025% target for high-purity API. This application extends to rupatadine synthesis, where Iso Desloratadine is also reported as a process-related impurity .

Forced Degradation and Stability Studies for Desloratadine Drug Products

Stability study protocols per ICH Q1A(R2) require forced degradation of desloratadine under oxidative, thermal, photolytic, and hydrolytic conditions to demonstrate the stability-indicating capability of the analytical method. The UPLC study confirmed that desloratadine degrades significantly under oxidative and thermal stress but remains stable under acid, base, hydrolytic, and photolytic conditions [3]. Critically, the degradation product peaks are well resolved from the Iso Desloratadine peak, confirming that Impurity B is not a degradation product but a process-specific marker [3]. This distinction is vital for stability study design: Iso Desloratadine must be included as a resolution marker in system suitability even if it is not expected to increase during stability, because its chromatographic proximity to desloratadine (RRT ~0.9, Rs ≥ 2.0) means that inadequate resolution could mask a co-eluting degradation product.

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